

An In-Depth Technical Guide to Methyl 2- (((benzyloxy)carbonyl)amino)-3- hydroxypropanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Methyl 2-</i>
Compound Name:	<i>((benzyloxy)carbonyl)amino)-3-</i>
	<i>hydroxypropanoate</i>

Cat. No.: B180579

[Get Quote](#)

Foreword: The Unsung Workhorse of Peptide and Medicinal Chemistry

In the landscape of complex organic synthesis, particularly within the realms of peptide chemistry and drug development, certain molecules, while not headline-grabbing final products, are the indispensable cornerstones upon which innovation is built. **Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate**, a chiral ester derivative of serine, is one such molecule.^{[1][2]} This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a compilation of data, but a narrative grounded in practical application and field-proven insights. We will delve into the nuances of its synthesis, the subtleties of its characterization, and its versatile applications, providing a comprehensive understanding of this pivotal building block.

Molecular Identity and Physicochemical Properties

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is most commonly referred to by a variety of synonyms, a testament to its widespread use and the different contexts in which it appears. Understanding these is crucial for a comprehensive literature search and for clear communication within the scientific community.

Common Synonyms:

- N-Cbz-L-serine methyl ester
- Cbz-Ser-OMe
- Z-Ser-OMe
- (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- N-Carbobenzyloxy-L-serine methyl ester

The core of its utility lies in its structure: a serine backbone where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is esterified as a methyl ester. [1][2] This dual modification enhances its stability and solubility in organic solvents, making it an ideal intermediate for further synthetic transformations.[2]

Table 1: Physicochemical Properties of N-Cbz-L-serine methyl ester

Property	Value	Source(s)
CAS Number	1676-81-9 (L-isomer)	[2]
Molecular Formula	C ₁₂ H ₁₅ NO ₅	[2][3]
Molecular Weight	253.25 g/mol	[2][3]
Appearance	White to off-white solid or colorless oil	
Melting Point	41-43 °C	[4]
Boiling Point	170 °C at 0.01 mmHg	[4]
Storage Temperature	Refrigerated (0-10°C)	[5]

Synthesis: A Practical Approach with Mechanistic Insights

The synthesis of N-Cbz-L-serine methyl ester is a foundational procedure in many laboratories. While several routes exist, the most common and reliable method involves the N-protection of L-serine methyl ester hydrochloride. This approach is favored for its high yields and the relative ease of purification.

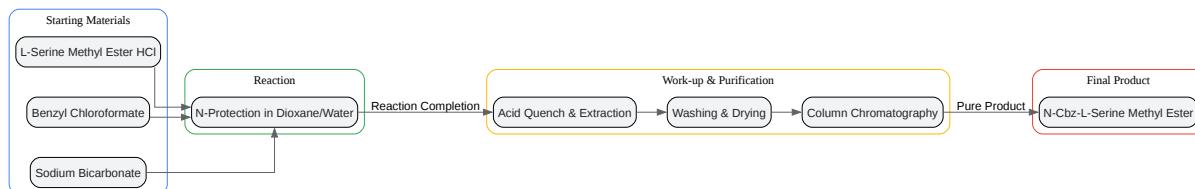
The Rationale Behind the Chosen Synthetic Pathway

The decision to start with L-serine methyl ester hydrochloride is strategic. Esterification of the carboxylic acid at the outset serves two primary purposes: it protects the carboxyl group from participating in unwanted side reactions during the subsequent N-protection step, and it significantly improves the solubility of the amino acid derivative in organic solvents, which is crucial for a homogeneous reaction mixture.^[6] The hydrochloride salt form ensures the stability of the starting material.

The choice of the benzyloxycarbonyl (Cbz) group for N-protection is a classic and robust strategy in peptide synthesis.^{[7][8]} The Cbz group is stable under a wide range of conditions, yet it can be readily removed under mild conditions via catalytic hydrogenolysis, ensuring the integrity of the peptide being synthesized.^[7]

Detailed Experimental Protocol

This protocol details the N-protection of L-serine methyl ester hydrochloride using benzyl chloroformate.


Materials:

- L-serine methyl ester hydrochloride
- Dioxane
- Sodium bicarbonate (NaHCO_3)
- Benzyl chloroformate (Cbz-Cl)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate

- 10% Sodium chloride (NaCl) aqueous solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Step-by-Step Procedure:

- **Dissolution and Basification:** In a round-bottom flask, suspend L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol, 1.00 equiv) in dioxane (5.00 mL). To this suspension, add an aqueous solution of NaHCO₃ (1.62 g, 19.3 mmol, 3.00 equiv) in 25.7 mL of water. The mixture should be stirred until the solid dissolves. The addition of sodium bicarbonate is crucial to neutralize the hydrochloride salt and to create the basic conditions necessary for the subsequent reaction.[9]
- **N-Protection:** To the reaction mixture, add a solution of benzyl chloroformate (1.10 mL, 7.72 mmol, 1.20 eq.) in dioxane (15.0 mL). The reaction is typically stirred at room temperature (25 °C) for about 5 hours.[9] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up and Extraction:** Once the reaction is complete, quench the reaction by adding 1 M HCl aqueous solution until the pH is acidic. This step neutralizes the excess base and protonates any remaining unreacted amine. Extract the aqueous layer twice with ethyl acetate. The organic layers are then combined.[9]
- **Washing and Drying:** Wash the combined organic layers with a 10% NaCl aqueous solution (brine) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
- **Purification:** The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent (e.g., a gradient of ethyl acetate in hexane).[9] This step is essential to remove any unreacted starting materials and byproducts, yielding the pure N-Cbz-L-serine methyl ester as a colorless oil or a white solid.

[Click to download full resolution via product page](#)

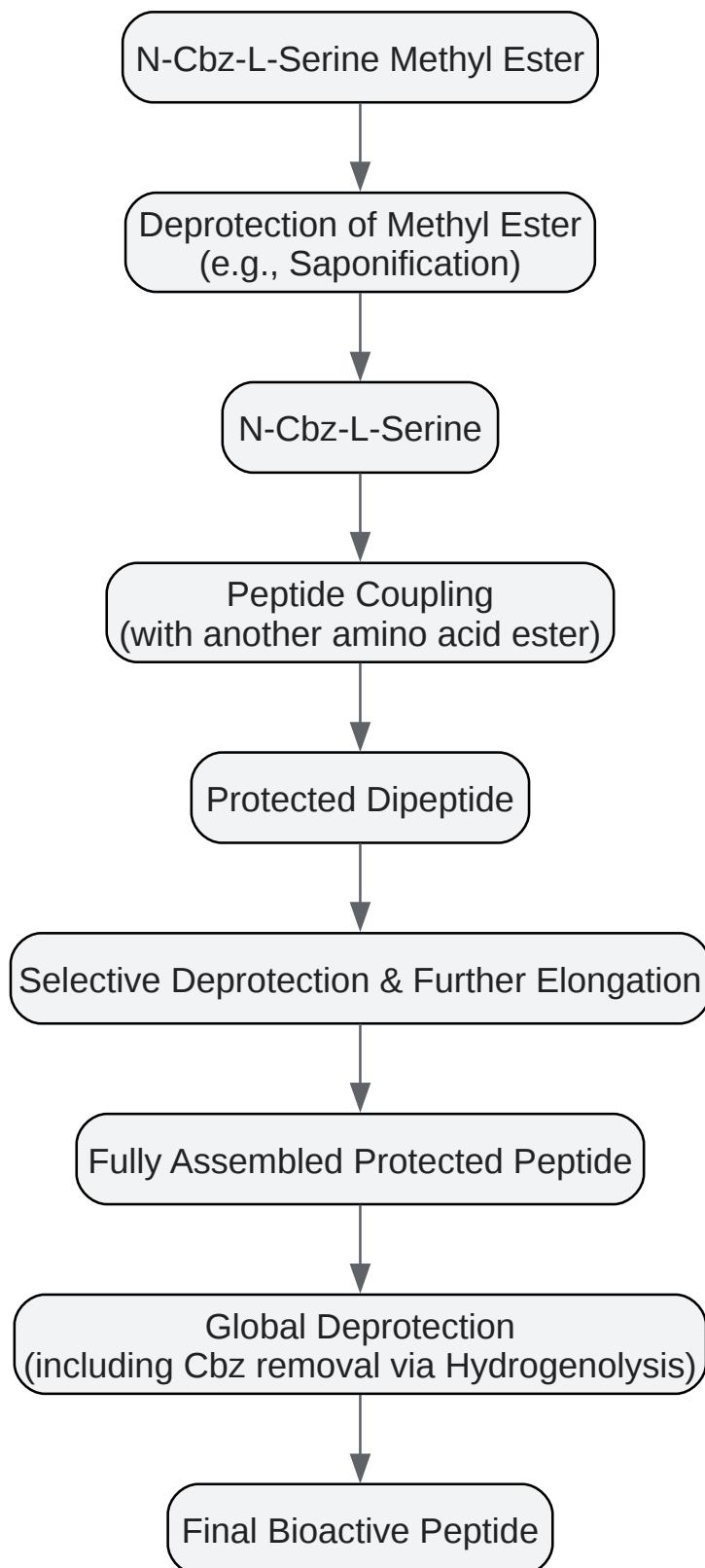
Caption: Workflow for the synthesis of N-Cbz-L-serine methyl ester.

Spectroscopic Characterization: Confirming Identity and Purity

Rigorous characterization is paramount to ensure the synthesized material is of the required purity for subsequent applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Table 2: Representative ^1H and ^{13}C NMR Data for N-Cbz-L-serine methyl ester (in CDCl_3)

¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.30-7.40	m	-	5H, Ar-H	
5.15	s	-	2H, -O-CH ₂ -Ph	
5.90	d	~8.0	1H, NH	
4.40	m	-	1H, α -CH	
3.95	dd	11.2, 3.6	1H, β -CHa	
3.85	dd	11.2, 4.0	1H, β -CHb	
3.75	s	-	3H, -OCH ₃	
¹³ C NMR	Chemical Shift (δ , ppm)		Assignment	
170.5	C=O (ester)			
156.2	C=O (carbamate)			
136.1	Ar-C (quaternary)			
128.5, 128.2, 128.0	Ar-CH			
67.2	-O-CH ₂ -Ph			
63.3	β -CH ₂			
56.1	α -CH			
52.8	-OCH ₃			


Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Applications in Drug Development and Peptide Synthesis

The true value of N-Cbz-L-serine methyl ester is realized in its application as a versatile building block in the synthesis of complex, biologically active molecules.

Cornerstone of Peptide Synthesis

In the intricate process of assembling peptides, protecting the reactive functional groups of amino acids is essential to prevent unwanted side reactions.^{[7][10]} N-Cbz-L-serine methyl ester serves as a protected serine residue, ready for incorporation into a growing peptide chain.^[2] The Cbz group provides robust protection for the amino terminus, while the methyl ester protects the carboxyl end.

[Click to download full resolution via product page](#)

Caption: Role of Cbz-Ser-OMe in stepwise peptide synthesis.

A critical consideration when using Cbz-protected serine derivatives is the potential for epimerization, particularly during the activation of the carboxyl group for peptide bond formation.[\[11\]](#) This side reaction can lead to the formation of the undesired D-isomer, which can be difficult to separate from the desired product and can have a significant impact on the biological activity of the final peptide.[\[11\]](#) Careful selection of coupling reagents and reaction conditions is crucial to minimize this risk.

Precursor to Bioactive Molecules

Beyond linear peptides, N-Cbz-L-serine methyl ester is a key starting material for the synthesis of a variety of other important molecules.

- β -Lactam Antibiotics: The chiral backbone of serine is an excellent template for the stereoselective synthesis of β -lactam rings, the core structural motif of many life-saving antibiotics.[\[12\]](#)[\[13\]](#)[\[14\]](#) N-Cbz-L-serine methyl ester can be converted into key intermediates for the synthesis of novel β -lactam antibiotics.[\[12\]](#)
- Lactivicin Analogs: This compound is an intermediate in the synthesis of lactivicin analogs, which are a class of non- β -lactam antibiotics that inhibit penicillin-binding proteins.[\[15\]](#)
- Immunosuppressants: While not a direct precursor in the biosynthesis of drugs like tacrolimus, Cbz-protected amino acids are fundamental tools in the laboratory synthesis of complex natural products and their analogs, including immunosuppressants.[\[6\]](#)[\[16\]](#)

Safety and Handling: A Scientist's Responsibility

As with any chemical reagent, a thorough understanding of the associated hazards and proper handling procedures is non-negotiable.

Table 3: Summary of Safety Information for N-Cbz-L-serine methyl ester

Hazard Category	Description and Precautions
Health Hazards	May cause skin, eye, and respiratory tract irritation. Avoid inhalation of dust and contact with skin and eyes. [2] [17]
Personal Protective Equipment (PPE)	Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. [2] [7] [17]
Handling	Handle in a well-ventilated area, preferably in a fume hood. [15] Avoid generating dust. Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
First Aid	Eyes: Rinse immediately with plenty of water for at least 15 minutes. [7] Skin: Wash off immediately with soap and plenty of water. [7] Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention.
Storage	Keep the container tightly closed in a dry, cool, and well-ventilated place. [18]

A note of caution regarding the synthesis: Benzyl chloroformate, the reagent used for N-protection, is a lachrymator and is corrosive.[\[15\]](#)[\[17\]](#) It should be handled with extreme care in a fume hood, and appropriate personal protective equipment must be worn.[\[15\]](#)

Conclusion: An Essential Tool for Chemical Innovation

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, or N-Cbz-L-serine methyl ester, is a prime example of a molecule whose importance is defined by its versatility and reliability. For researchers in peptide synthesis and drug development, a deep understanding of this compound is not merely academic; it is a practical necessity. From its straightforward yet nuanced synthesis to its critical role in the construction of complex bioactive molecules, Cbz-

Ser-OMe will undoubtedly remain a staple in the synthetic chemist's toolbox for the foreseeable future.

References

- Grokikipedia. (n.d.). Benzyl chloroformate.
- LookChem. (n.d.). methyl 2-{{(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
- Amerigo Scientific. (n.d.). Methyl (2S)-2-{{(Benzyl)oxy)carbonyl]amino}-3-hydroxypropanoate.
- Wikipedia. (n.d.). Benzyl chloroformate.
- L-Serine methyl ester hydrochloride. (n.d.). PubMed Central (PMC).
- Protecting Groups in Peptide Synthesis. (2020). PubMed.
- Convergent biosynthetic pathways to β -lactam antibiotics. (2016). PubMed Central (PMC).
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Next Peptide. (n.d.). **Methyl 2-((benzyloxy)carbonyl)amino)-3-hydroxypropanoate**.
- SpectraBase. (n.d.). L-Serine, N-(ethoxycarbonyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts.
- [Biosynthesis of immunosuppressant tacrolimus: a review]. (2023). PubMed.
- Advances in the chemistry of β -lactam and its medicinal applications. (n.d.). PubMed Central (PMC).
- Precisely predicting the ^1H and ^{13}C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). National Institutes of Health (NIH).
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- UU Research Portal. (n.d.). preparation-of-poly-n-methyl-aminoxy-serine-polypeptides-by-nca-ring-opening-polymerization-for-modification-with-reducing-oligosaccharides.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
- Bio NMR spectroscopy. (n.d.). Bio NMR spectroscopy.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- ResearchGate. (n.d.). Reaction of Trimethylsilylamines with N-Cbz-L-serine- β -lactone: A Convenient Route to Optically Pure β -Amino-L-alanine Derivatives.
- Epimerisation in Peptide Synthesis. (2023). PubMed.
- Novel and Recent Synthesis and Applications of β -Lactams. (n.d.). PubMed Central (PMC).
- Google Patents. (n.d.). Synthesis of ester and amide derivatives of beta-lactam nuclei.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?

- Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. (2023). National Institutes of Health (NIH).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. bocsci.com [bocsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [Biosynthesis of immunosuppressant tacrolimus: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convergent biosynthetic pathways to β -lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in the chemistry of β -lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel and Recent Synthesis and Applications of β -Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzyl Chloroformate [commonorganicchemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. gropedia.com [gropedia.com]

- 18. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180579#what-is-methyl-2-benzyloxy-carbonyl-amino-3-hydroxypropanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com